molecular formula C13H18N2O5S2 B5558319 Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate

Cat. No.: B5558319
M. Wt: 346.4 g/mol
InChI Key: SCWOALOPNAUBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a thiophene ring, and various functional groups

Scientific Research Applications

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl group. The piperidine ring is then synthesized and attached to the thiophene ring through a sulfonyl linkage. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is known to form strong interactions with protein targets, while the piperidine ring can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(5-carbamoylthiophen-2-yl)sulfonylpiperidine-4-carboxylate: Similar structure but with a different position of the carbamoyl group.

    Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-2-20-13(17)9-3-5-15(6-4-9)22(18,19)10-7-11(12(14)16)21-8-10/h7-9H,2-6H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWOALOPNAUBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.